3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one
Overview
Description
The compound “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is a derivative of pyridine, an aromatic heterocyclic organic compound. It has been used in the synthesis of urea .
Synthesis Analysis
The synthesis of this compound could potentially involve the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines . Another synthesis method involves the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Pyridine-based compounds like “this compound” have been used in various chemical reactions. For instance, they have been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . They have also been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Anticancer Potential
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one and its derivatives have been explored for their anticancer properties. Research highlights the synthesis of imidazo[4,5-b]pyridines with the aim of developing potential anticancer agents. These compounds have shown to act as mitotic inhibitors, causing the accumulation of cells at mitosis, indicating their role in inhibiting tumor growth. The routes for synthesis involve cyclization of amino-diaminopyridines, highlighting their potential in medicinal chemistry for cancer treatment (Temple et al., 1987).
Immunomodulatory and Anti-inflammatory Effects
The immunosuppressive and anti-inflammatory effects of imidazo[4,5-c]pyridines (3-deazapurines) have been studied. These compounds, including their ribonucleosides and 2'-deoxyribonucleosides derivatives, were synthesized and evaluated for their immunomodulatory properties. Notably, they exhibited the ability to inhibit lymphocyte-mediated cytolysis in vitro, with specific derivatives showing potent inhibition. This suggests their therapeutic potential in conditions requiring immunosuppression or anti-inflammatory intervention (Krenitsky et al., 1986).
Synthetic Methodologies
Advancements in the synthesis of imidazo[4,5-b]pyridines have been reported, with methodologies focusing on regiospecific synthesis and one-pot synthesis approaches. These methods aim to enhance the efficiency of producing imidazo[4,5-b]pyridine derivatives, which are of interest due to their pharmacophore properties and relevance in drug design. Techniques involve the use of transition-metal-free processes and novel reagents, facilitating the development of diverse derivatives with potential biological activities (Ostrovskyi et al., 2011).
Biological Evaluations for Drug Design
The exploration of guanidine-annellated heterocycles, including imidazo[4,5-b]pyridine derivatives, has provided insights into their biological activity. These compounds have been synthesized and evaluated for their antibacterial, antifungal, and analgesic activities, showcasing the versatility of imidazo[4,5-b]pyridines in therapeutic applications. The synthesis routes and biological testing highlight the potential of these compounds in addressing various health conditions through novel therapeutic agents (Has, 2015).
Safety and Hazards
While specific safety and hazard information for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is not available, general precautions should be taken when handling this compound. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry. Pyridine-based compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, there is potential for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” to be used in the development of new drugs.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target protein kinases
Mode of Action
The exact mode of action of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is currently unknown. It is suggested that similar compounds inhibit the kinase activity by binding to the catalytic site . This inhibition is often reversed by ATP in a competitive manner .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways involving protein kinases . These kinases play a key role in protein phosphorylation and cell signal transduction pathways .
Pharmacokinetics
The compound’s molecular weight is 17819 g/mol , which may influence its bioavailability.
Result of Action
Similar compounds have been known to inhibit kinase activity, which can affect cell growth and survival .
properties
IUPAC Name |
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLJPONAOGDZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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